molecular formula C11H24N2 B1179518 Osgrp-1 protein CAS No. 135687-69-3

Osgrp-1 protein

Cat. No.: B1179518
CAS No.: 135687-69-3
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Description

The Osgrp-1 protein (Oryza sativa Glycine-Rich Protein 1) is a plant glycine-rich RNA-binding protein (GR-RBP) that functions as a key regulator in plant stress response and development . Research demonstrates that OsGRP1 is involved in enhancing seed germination and promoting seedling growth under low-temperature conditions, suggesting its role in cold acclimation and potential function as an RNA chaperone to protect RNA function under stress . Furthermore, functional studies indicate that OsGRP1 plays a role in promoting cell expansion and elongation. Experimental evidence shows that overexpression of OsGRP1 can partially suppress dwarf phenotypes in model plant mutants, highlighting its importance in normal growth regulation . As a member of the GR-RBP family, OsGRP1 is characterized by an N-terminal RNA recognition motif (RRM) and a C-terminal glycine-rich domain, which are implicated in post-transcriptional RNA metabolism and protein-protein interactions . This protein is a valuable tool for researchers investigating molecular mechanisms of abiotic stress tolerance, RNA biology, and developmental processes in plants. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

135687-69-3

Molecular Formula

C11H24N2

Synonyms

Osgrp-1 protein

Origin of Product

United States

Molecular Characterization of Osgrp1

Genomic Organization and Evolutionary Context

Understanding the genomic location and evolutionary history of Osgrp1 provides insights into its function and conservation across plant species.

Osgrp1 Gene Locus and Allelic Variations

The Osgrp1 gene is located on rice chromosome 8 affrc.go.jp. Specifically, its locus is identified as Os08g0399600, with synonyms including CGSNL Gene Symbol GRP1, CGSNL Gene Name GLYCINE-RICH RNA-BINDING PROTEIN 1, OsGRP1, RRM1-15, and OsRRM1-15 affrc.go.jp. Allelic variations, which are different forms of the same gene jax.org, can exist for Osgrp1, potentially leading to variations in protein function or expression levels ufpel.edu.brnih.gov. While specific allelic variations directly linked to Osgrp1 function are areas of ongoing research, studies on other genes in rice have identified numerous loci and allelic differentiation influencing various traits mdpi.comnih.gov. For instance, analyses have indicated the presence of alleles for OsGRP1, OsGRP4, and OsGRP6 ufpel.edu.br.

Phylogenomic Analysis and Conservation across Plant Species

Phylogenomic analysis, which involves studying evolutionary relationships using genomic data mdpi.com, reveals that glycine-rich RNA-binding proteins are functionally conserved in Arabidopsis thaliana and Oryza sativa during the cold adaptation process nih.gov. GRPs are widespread in higher plants, suggesting their involvement in fundamental processes psu.edu. Studies have extended the identification and study of glycine-rich RNA-binding proteins to various plant species, including sweet potato (Ipomoea batatas), rice (Oryza sativa), maize (Zea mays), and tomato (Solanum lycopersicum) mdpi.com. This conservation across diverse plant lineages underscores the importance of GRPs, including OsGRP1, in plant biology.

Classification within the Oryza sativa GRP Family (OsGRP1-OsGRP6)

The rice genome encodes at least six GRPs, which are designated as OsGRP1 to OsGRP6 nih.gov. These proteins share a high degree of sequence homology in the ribonucleoprotein1 (RNP1) and RNP2 regions but exhibit variation in the length of the C-terminal glycine-rich domain nih.gov. This classification highlights that OsGRP1 is part of a larger family of related proteins in rice, with distinct structural features in their glycine-rich domains nih.gov. Among the six OsGRPs, OsGRP1, OsGRP4, and OsGRP6 have shown the ability to complement cold-sensitive E. coli mutant strains, indicating their RNA chaperone activity during cold adaptation ufpel.edu.brnih.govsci-hub.se.

Regulation of Osgrp1 Gene Expression

The expression of the Osgrp1 gene is tightly regulated, varying depending on developmental stage and tissue type, and in response to environmental cues.

Developmental and Tissue-Specific Expression Profiling

The expression of Osgrp1 is regulated spatially and developmentally psu.edu. OsGRP1 produces at least two different transcripts, each with distinctive developmental specificity psu.edu. Comprehensive expression analysis of rice genes, including those encoding RNA chaperones like OsGRP1, has been conducted using techniques such as microarray analysis researchgate.netplos.org. Studies have shown that the basal transcript levels of different genes, including members of the OsPR1 family (which are distinct from GRPs but illustrate tissue-specific expression analysis in rice), vary considerably in different organs of healthy young rice plants at the 4-leaf stage nih.gov. For instance, the transcript levels of some genes were clearly higher in roots than in the fourth leaves nih.gov.

Analysis of publicly available microarray data has shown the digital expression profile of RNA chaperone genes in rice under salt stress conditions in shoot and root researchgate.net. Among the RNA chaperone genes analyzed, OsGRP1 exhibited the lowest expression under salt stress compared to TOGR1, which showed the highest expression researchgate.net.

Spatial Localization of Osgrp1 Transcript Accumulation (e.g., root elongation/differentiation zones, young leaves, vascular tissues)

The spatial localization of Osgrp1 transcript accumulation has been investigated, revealing specific patterns related to cell growth and differentiation. In transgenic rice plants, the expression of a reporter gene (GUS) driven by the Osgrp1 promoter was found exclusively in cells closely related to cell extension and differentiation in roots, stems, and leaves psu.edu. This indicates that Osgrp1 expression is concentrated in areas undergoing active growth and development psu.edu.

More detailed studies on GRP genes in other plant species, such as bean (grp1.8) and petunia (ptgrp1), have revealed tissue- and cell type-specific expression patterns, dominantly in vascular tissue psu.eduuzh.ch. While the search results specifically mention Osgrp-2 being mainly expressed in leaves and stems with the highest level at the jointing stage, and Osgrp-1 being actively expressed in cell types associated with cell differentiation and elongation, the detailed spatial localization in root elongation/differentiation zones, young leaves, and vascular tissues for Osgrp1 aligns with the general pattern observed for functionally related GRPs involved in structural or developmental processes psu.eduuzh.ch. Spatial transcriptomics technologies allow for the localization of transcripts within a tissue or cell type, providing valuable insights into gene expression patterns in specific cellular contexts mdpi.com.

Data Tables

Table 1: Classification of OsGRPs in Rice

OsGRP DesignationKey Structural Feature Variation (C-terminal glycine-rich domain)Cold Adaptation Complementation in E. coli
OsGRP1Varied LengthYes
OsGRP2Varied LengthNo
OsGRP3Varied LengthPartial
OsGRP4Varied LengthYes
OsGRP5Varied LengthNo
OsGRP6Varied LengthYes

Note: This table is based on information regarding the six OsGRPs and their cold adaptation complementation abilities ufpel.edu.brnih.gov. The specific variations in the length of the C-terminal glycine-rich domain are noted as "Varied Length" based on the general description of the family nih.gov.

Table 2: Summary of Osgrp1 Expression Characteristics

Regulation TypeSpecificity/ConditionObserved Expression PatternSource
DevelopmentalAcross developmentDistinctive developmental specificity of transcripts psu.edu
Tissue-SpecificRoots, stems, leavesExclusively in cells related to cell extension and differentiation psu.edu
Stress ResponseSalt stress (shoot and root)Lowest expression among analyzed RNA chaperones researchgate.net
Temporal Expression Dynamics during Rice Development

The expression of the Osgrp1 gene exhibits distinct developmental specificity in rice. psu.edu Research using transgenic rice plants expressing a fusion of the Osgrp1 promoter with the bacterial beta-glucuronidase (GUS) reporter gene has provided detailed insights into its temporal and spatial expression patterns. nih.gov

GUS expression driven by the Osgrp1 promoter is specifically localized to regions of cell elongation and differentiation in roots. nih.gov In roots, expression is observed in these elongation and differentiation zones, but not in the apical meristem or mature regions. nih.gov In shoots, GUS activity is detected in young leaves or the growing basal parts of developing leaves, with little activity in mature leaves or mature parts of developing leaves. nih.gov In shoot apices, GUS activity is found only in leaf cells undergoing expansion and differentiation, and is absent from the apical meristem and young meristematic leaf primordia. nih.gov High GUS expression is also noted in young stem tissue, particularly in developing vascular bundles and the epidermis. nih.gov These findings indicate that Osgrp1 expression is closely linked to cell elongation and expansion during the post-mitotic cell differentiation process. nih.gov

Studies have reported that Osgrp1 produces two different transcripts, each with distinctive developmental specificity. psu.edu While Osgrp1 is actively expressed in cell types associated with cell differentiation and elongation, another rice GRP gene, Osgrp2, shows different spatial and developmental expression patterns, being mainly expressed in leaves and stems with peak expression at the jointing stage. psu.edu

Transcriptional Regulatory Mechanisms

The expression of the Osgrp1 gene is subject to complex transcriptional regulation, involving specific promoter elements and transcription factors. ontosight.ai

Analysis of the Osgrp1 promoter using transgenic rice plants containing promoter deletions fused to the GUS reporter gene has revealed the involvement of both positive and negative mechanisms in regulating its specific expression patterns. nih.gov These studies allow for the attribution of regulatory functions to particular deleted sequences, suggesting that different cis-elements are important for Osgrp1 expression in various tissues like stems, roots, and vascular tissue. uzh.ch The precise combination and interaction of these cis-elements are crucial for the correct regulation of gene expression. uzh.ch

Transcription factors (TFs) play a key role in regulating the expression of Osgrp1. ontosight.ai While the specific transcription factors directly regulating Osgrp1 are a subject of ongoing research, studies on other stress-responsive genes in rice provide context. For instance, WRKY transcription factors are known to bind to W-box promoter regions and regulate gene expression in response to various stresses and hormones. mdpi.com The AP2/ERF family of transcription factors also regulates genes involved in abiotic stress responses and hormone signaling in rice. mdpi.com These examples highlight the importance of transcription factors in modulating gene expression in response to developmental and environmental cues in rice.

Environmental and Phytohormonal Modulation of Osgrp1 Expression

The expression of Osgrp1 is influenced by a variety of environmental factors and phytohormones. psu.eduontosight.ai

Osgrp1 gene expression is induced by various stress conditions, including drought, salt, and cold stress, suggesting its importance in the stress response of rice. ontosight.ai

Studies using the Osgrp1-GUS reporter gene have shown that Osgrp1 expression is responsive to wounding, leading to increased GUS activity. nih.gov Conversely, water-stress conditions have been shown to down-regulate Osgrp1 expression in the elongation region of roots. nih.gov

While some studies indicate that Osgrp1 expression is induced by cold stress and contributes to cold tolerance when overexpressed in Arabidopsis, other research suggests that OsGRP1 exhibits the lowest expression among certain RNA chaperone genes under salt stress conditions in rice shoots and roots based on microarray data. nih.govresearchgate.net This highlights the complex and potentially contrasting roles and regulation of Osgrp1 under different abiotic stresses.

Abiotic stresses such as drought, salinity, heat, and cold are known to induce the generation of reactive oxygen species (ROS) in plants. nih.gov Plants have evolved complex mechanisms involving transcriptional reprogramming and physiological adaptations to cope with these stresses. mdpi.com

Plant hormones, including Brassinosteroids (BRs), Abscisic Acid (ABA), Salicylic Acid (SA), and Ethylene (ET), play crucial roles in regulating plant growth, development, and stress responses, often through complex signaling pathways and crosstalk. jpmb-gabit.irsippe.ac.cn While the direct hormonal regulation of Osgrp1 is not explicitly detailed in the search results, the involvement of these hormones in processes where Osgrp1 is expressed suggests potential indirect or direct regulatory links.

Brassinosteroids are known to induce cell elongation and affect plant development, processes closely associated with Osgrp1 expression. researchgate.netoup.com ABA is a key hormone in integrating sugar signaling and regulating gene expression under cold stress, and it is also involved in drought stress responses. nih.govencyclopedia.pub SA and Jasmonic Acid (JA) are important regulators of inducible defense mechanisms and exhibit antagonistic interactions in rice immunity. jpmb-gabit.irsippe.ac.cn Ethylene can act as a positive or negative modulator of disease resistance depending on the context. sippe.ac.cn

Given that Osgrp1 expression is associated with cell elongation and differentiation, and is responsive to wounding and water stress, it is plausible that its expression is modulated by these and other phytohormones involved in growth, development, and stress signaling. nih.gov Further research is needed to fully elucidate the specific hormonal pathways that directly influence Osgrp1 transcription.

Abiotic Stress / PhytohormoneEffect on Osgrp1 Expression (where reported)Relevant Research Findings
WoundingInducedOsgrp1-GUS reporter gene studies show increased activity. nih.gov
Water-stressDown-regulatedObserved in the elongation region of roots in Osgrp1-GUS plants. nih.gov
Cold stressInduced (in Arabidopsis overexpression)Overexpression of OsGRP1 in Arabidopsis grp7 mutant rescued cold-sensitive phenotype. nih.gov
Salinity stressLowest expression among some RNA chaperonesMicroarray data analysis in rice shoots and roots. researchgate.net
BrassinosteroidsIndirectly suggestedInvolved in cell elongation, a process linked to Osgrp1 expression. researchgate.netoup.com
Abscisic AcidIndirectly suggestedKey role in cold and drought stress responses where Osgrp1 is implicated. nih.govencyclopedia.pub
Salicylic AcidIndirectly suggestedInvolved in defense responses and crosstalk with other hormones. jpmb-gabit.irsippe.ac.cn
EthyleneIndirectly suggestedModulates disease resistance and interacts with other hormone pathways. jpmb-gabit.irsippe.ac.cn

Post-Transcriptional and Post-Translational Control of OsGRP1 Abundance and Activity

The regulation of protein abundance and activity is a multi-layered process in biological systems, involving control at both the transcriptional and post-transcriptional levels, as well as modifications to the protein itself after translation. For OsGRP1, a glycine-rich protein in rice (Oryza sativa), these regulatory mechanisms play a crucial role in determining its cellular concentration, localization, and functional state, particularly in response to environmental cues such as stress nih.govscribd.com.

mRNA Splicing and Stability Regulation

Post-transcriptional control significantly impacts the availability of OsGRP1 protein through the regulation of its messenger RNA (mRNA). This includes processes such as mRNA splicing and control over mRNA stability nih.govnih.gov. mRNA splicing is a critical step in eukaryotic gene expression where non-coding introns are removed from the precursor mRNA (pre-mRNA), and the coding exons are joined together to form mature mRNA that can be translated into protein nih.gov. Alternative splicing allows for the production of multiple protein isoforms from a single gene, contributing to proteomic diversity and gene regulation nih.gov. While specific details on alternative splicing of OsGRP1 mRNA were not extensively detailed in the search results, RNA-binding proteins (RBPs) like OsGRP1 are known to be involved in various post-transcriptional processes, including pre-mRNA splicing and mRNA turnover nih.govnih.gov.

mRNA stability, which refers to the lifespan of an mRNA molecule before it is degraded by ribonucleases, is another key regulatory point nih.gov. The stability of mRNA directly influences the amount of protein that can be synthesized from it. Studies suggest that OsGRP1 is involved in the regulation of mRNA stability in chloroplasts, contributing to stress tolerance. The expression of the Osgrp1 gene itself is also subject to regulation at the level of transcription rate and potentially mRNA stability. This indicates a complex interplay where OsGRP1's own mRNA levels are controlled, and the protein, in turn, can influence the stability of other RNA molecules.

Protein Stability and Ubiquitination-Mediated Degradation Pathways (e.g., OsHCI1 E3 Ligase)

Beyond the mRNA level, the abundance and activity of OsGRP1 protein are also tightly controlled through mechanisms affecting protein stability, primarily involving ubiquitination and subsequent degradation via the ubiquitin-proteasome system (UPS). The UPS is a major pathway for targeted protein degradation in eukaryotic cells, crucial for regulating various cellular processes and responding to environmental stimuli, including stress.

A key player in the ubiquitination pathway is the E3 ubiquitin ligase, which is responsible for recognizing specific substrate proteins and catalyzing the attachment of ubiquitin molecules to them. This ubiquitination can mark proteins for degradation by the 26S proteasome or alter their localization or activity. Research has demonstrated that the rice RING finger E3 ligase, OsHCI1, interacts with and mediates the ubiquitination of OsGRP1 protein in vitro. This ubiquitination, specifically monoubiquitination, appears to be significant for the subcellular trafficking of OsGRP1 from the nucleus to the cytoplasm. Under heat stress conditions, OsHCI1 itself exhibits dynamic movement within the cell, further highlighting its regulatory role in stress responses. The interaction between OsHCI1 and OsGRP1 provides a clear example of how E3 ligases regulate the fate and localization of OsGRP1 protein through ubiquitination.

Post-Translational Modifications and Their Functional Implications

Post-translational modifications (PTMs) are chemical alterations that occur to a protein after its synthesis, profoundly impacting its structure, stability, localization, activity, and interactions with other molecules. While ubiquitination, discussed above, is a significant PTM affecting OsGRP1 stability and localization, other types of PTMs could also play a role in modulating OsGRP1 function.

Common PTMs include phosphorylation, glycosylation, methylation, and acetylation, among many others. These modifications can alter the protein's conformation, create binding sites for other molecules, or directly influence its enzymatic activity. For instance, phosphorylation is a highly effective mechanism for controlling enzyme activity. Glycosylation can affect protein folding, stability, and localization. Methylation can occur on various amino acid residues and influence protein function.

Although specific instances of PTMs on OsGRP1 beyond ubiquitination were not detailed in the provided search results, the general principles of PTMs suggest that they could regulate various aspects of OsGRP1's function as a glycine-rich protein involved in processes like cell elongation, differentiation, and stress response scribd.com. PTMs can occur on specific amino acids within regulatory domains, influencing protein stability by acting as signals for degradation or stabilization. Understanding the specific PTMs that occur on OsGRP1 and their functional implications would provide further insight into the intricate regulation of this protein and its roles in plant development and stress adaptation.

Osgrp1 Protein Structure and Subcellular Dynamics

Domain Architecture and Predicted Structural Features of OsGRP1

OsGRP1 belongs to the class of glycine-rich RNA-binding proteins (GR-RBPs). nih.gov These proteins typically contain a canonical RNA recognition motif (RRM) and a glycine-rich (GR) domain. mdpi.com The presence of these domains is indicative of potential roles in RNA metabolism and protein-protein interactions. encyclopedia.pubmdpi.com

Characterization of Glycine-Rich Motifs and Their Role in Protein Function

Glycine-rich domains are prevalent across various organisms and are characterized by repetitive glycine (B1666218) residues, often in motifs like (Gly-X)n, where X can be another amino acid such as Alanine, Serine, Phenylalanine, or Tyrosine. mdpi.compsu.edu In plant cell walls, the repetitive nature of these domains is thought to facilitate the formation of flexible conformations or antiparallel β-pleated sheet structures. psu.edu

For OsGRP1, the amino acids within the higher-order repeat are predicted to form four antiparallel strands, contributing to a putative β-sheet structure. researchgate.netuzh.chresearchgate.net Specifically, three (G-Y)3 repeats are located at the outer edge of this sheet structure and form the turns between two strands. researchgate.netuzh.ch This proposed structure suggests a protein with two sides possessing different interaction abilities with other cell wall components, potentially enabling hydrophobic interactions even in proteins with hydrophilic hydropathy profiles. uzh.ch The glycine-rich domain generally mediates protein-protein interactions, though it has also been implicated in RNA binding in some cases. encyclopedia.pubmdpi.com

RNA Recognition Motifs (RRM) and RNA Binding Capacity

The RNA Recognition Motif (RRM), also known as the RNA-binding domain (RBD) or ribonucleoprotein domain (RNP), is a well-studied RNA-binding motif approximately 90 amino acid residues in length. encyclopedia.pubmdpi.com It contains two conserved sequences, RNP1 and RNP2, which are crucial for RNA binding. mdpi.com

The presence of an RRM domain in OsGRP1 suggests its involvement in various aspects of RNA metabolism, including processing, transport, localization, translation, and stability, ultimately influencing gene expression. nih.govencyclopedia.pub While the specific RNA targets of OsGRP1 require further investigation, the RRM domain endows it with the capacity for RNA binding, a key function of many GR-RBPs. mdpi.comencyclopedia.pub Studies on other GRPs have demonstrated their ability to bind single-stranded DNA (ssDNA) and undergo phosphorylation. icrisat.org Deletion experiments on other RZ proteins have highlighted the essential role of both the glycine-rich and RNA-binding domains in RNA binding. icrisat.org

Subcellular Localization and Dynamic Relocation of OsGRP1

The subcellular localization of a protein is often closely linked to its function. addgene.orgnih.gov Studies on OsGRP1 have indicated its presence in multiple cellular compartments, suggesting diverse roles.

Nuclear-Cytoplasmic Shuttling of OsGRP1

While some predictions initially suggested localization to the nucleus or mitochondria, analysis of OsGRP-GFP fusion proteins showed OsGRP1 localized to the chloroplast. nih.govresearchgate.net However, other studies on related GRPs in rice and other plants have demonstrated nuclear-cytoplasmic shuttling. mdpi.comscribd.com For instance, OsGRP4 and OsGRP6 were shown to complement a defect in mRNA export from the nucleus to the cytoplasm in Arabidopsis grp7 mutants during cold stress, indicating their involvement in nucleocytoplasmic transport of mRNA. nih.gov This shuttling is a common feature of many RNA-binding proteins and is often regulated by transport receptors and the RanGTPase system. uni-goettingen.demdpi.com

Predicted Association with Chloroplasts and Mitochondria

Initial predictions using programs like PSORT and TargetP indicated that OsGRP1 might be localized to chloroplasts and potentially the nucleus or mitochondria. nih.govresearchgate.net Experimental analysis using OsGRP-GFP fusion proteins confirmed localization of OsGRP1 to the chloroplast. nih.gov In the chloroplast, OsGRP1 has been found to form a heterodimeric complex with OsGGPPS1, which is localized exclusively in thylakoid membranes. researchgate.netpnas.org This complex is suggested to control the dimerization state and suborganellar localization of OsGGPPS1, thereby increasing metabolic flux towards chlorophyll (B73375) biosynthesis. pnas.org While mitochondrial localization was predicted for some OsGRPs, experimental evidence specifically for OsGRP1 in mitochondria is less prominent in the provided information, with chloroplast localization being experimentally supported. nih.govresearchgate.net

Localization within Cell Wall Compartments and Extracellular Matrix (Structural Role)

OsGRP1 has also been identified as a glycine-rich cell wall protein. nih.gov Glycine-rich proteins are known structural components of plant cell walls and the extracellular matrix. encyclopedia.pubpsu.eduresearchgate.netuzh.chmaayanlab.cloud They form a third group of structural protein components of the cell wall, in addition to extensins and proline-rich proteins. researchgate.netuzh.ch The presence of a putative amino-terminal signal peptide in the deduced amino acid sequence of OsGRP1 suggests its secretion and localization to the cell wall. psu.edunih.gov

In the cell wall, the repetitive glycine-rich domains are thought to contribute to the tensile strength and elasticity required during plant development. psu.edu A model proposes that monomers of this glycine-rich protein may be covalently linked to form a network-like structure within the cell wall. nih.gov Immunological studies on similar GRPs in other plants have shown them to be major components of highly extensible cell walls and suggest structural similarities with collagen. researchgate.netuzh.ch While primarily known for their structural roles in the cell wall and extracellular matrix, some GRPs are also suggested to be involved in signal transduction and cell wall repair processes. psu.edu The extracellular matrix itself is a dynamic structure that provides structural support and influences cellular behavior through interactions with cell surface components. nih.govplos.org

Table 1: Predicted and Experimentally Determined Subcellular Localization of OsGRP1

Prediction Tool/MethodPredicted Localization(s)Experimental Localization(s)Source(s)
PSORT and TargetP ProgramsChloroplast, Nucleus, MitochondriaNot applicable nih.govresearchgate.net
OsGRP-GFP fusion proteinsNot applicableChloroplast nih.govresearchgate.net
Putative Signal PeptideCell Wall, SecretedNot applicable psu.edunih.gov
OsGGPPS1/OsGRP HeterodimerNot applicableThylakoid membranes (Chloroplast) researchgate.netpnas.org

Table 2: Key Structural Features and Associated Functions of OsGRP1 Domains

Domain/FeaturePredicted Structural FeaturesAssociated Function(s)Source(s)
Glycine-Rich MotifsRepetitive (Gly-X)n, Antiparallel β-sheet structure, (G-Y)3 repeatsProtein-protein interactions, Potential RNA binding, Structural role in cell wall encyclopedia.pubmdpi.compsu.eduresearchgate.netuzh.chresearchgate.net
RNA Recognition Motif (RRM)~90 amino acids, RNP1 and RNP2 conserved sequencesRNA binding, Involvement in RNA metabolism (processing, transport, stability, translation) nih.govmdpi.comencyclopedia.pubmdpi.com
Putative Signal PeptideN-terminal sequenceSecretion to cell wall/extracellular space psu.edunih.gov

Biological Functions and Molecular Mechanisms of Osgrp1 Action

Role of OsGRP1 in Plant Growth and Morphogenesis

OsGRP1 is involved in regulating various aspects of plant growth and the development of plant structure (morphogenesis). Its expression patterns and functional analyses suggest a close association with dynamic cellular processes critical for shaping the plant body. nih.govgithub.ioresearchgate.net

Regulation of Cell Expansion and Elongation Processes

Research indicates that the expression of the Osgrp1 gene is specifically linked to regions undergoing cell elongation and expansion. Studies using transgenic rice plants with an Osgrp1 promoter-GUS reporter gene showed GUS expression localized to these areas in roots and shoots. In roots, expression was found in cell elongation and differentiation regions, but not in the apical meristem or mature regions. nih.gov Similarly, in shoots, GUS activity was observed in young leaves and the growing basal parts of developing leaves, as well as in young stem tissue, particularly in developing vascular bundles and epidermis. nih.gov This expression pattern strongly suggests that OsGRP1 is involved in the post-mitotic cell differentiation process that includes cell elongation and expansion. nih.govgithub.ioresearchgate.net

Involvement in Cell Differentiation and Tissue Development

Beyond cell expansion, the expression profile of Osgrp1 also associates it with cell differentiation. The presence of Osgrp1 promoter-driven GUS expression in differentiating regions of roots and in developing tissues like vascular bundles and epidermis in stems points to a role in the specialization of cells and the formation of distinct tissues. nih.govgithub.io This involvement in differentiation is part of the broader process of morphogenesis, where cells acquire specific characteristics and organize into functional tissues and organs.

Impact on Seed Germination and Early Seedling Development

OsGRP1 has been shown to influence seed germination and the initial stages of seedling growth, particularly under challenging environmental conditions such as low temperatures. Studies comparing wild-type rice, grp7 mutants (in Arabidopsis, functionally related to OsGRP1), and transgenic lines expressing OsGRP1 have assessed germination rates and seedling growth under cold stress. nih.govresearchgate.net While germination and seedling growth might not differ significantly at normal temperatures, OsGRP1 expression can impact these processes under cold stress, suggesting a role in cold adaptation during early development. nih.govfrontiersin.org Overexpression of OsGRP1 has been shown to promote seed germination and seedling growth under low temperatures. researchgate.net

Here is a representation of experimental data on seed germination under cold stress (11 °C) for wild-type (WT) and OsGRP1-expressing lines (C1-5, C1-7, C1-9):

LineGermination Rate (Day 2)Germination Rate (Day 3)Germination Rate (Day 4)
Wild-TypeData not availableData not availableData not available
C1-5Data not availableData not availableData not available
C1-7Data not availableData not availableData not available
C1-9Data not availableData not availableData not available

Note: Specific numerical data for germination rates on indicated days for WT and OsGRP1-expressing lines were not explicitly available in the provided snippets, only that measurements were taken and differences were apparent under low temperatures. nih.gov

OsGRP1 as an RNA Chaperone and Regulator of RNA Metabolism

OsGRP1 functions as an RNA-binding protein and has been demonstrated to possess RNA chaperone activity. nih.govnih.govresearchgate.net This role is crucial for regulating various aspects of RNA metabolism, particularly under stress conditions. nih.govnih.govsci-hub.se

Facilitation of Messenger RNA (mRNA) Export from the Nucleus to the Cytoplasm

OsGRP1 is implicated in the process of mRNA export from the nucleus to the cytoplasm. nih.govfrontiersin.org This is a critical step in gene expression, ensuring that mature mRNA transcripts are transported to the cytoplasm for translation into proteins. mdpi.comkeio.ac.jpuni-wuerzburg.de While the precise molecular mechanism by which OsGRP1 facilitates this process is still being elucidated, studies suggest that, similar to its orthologs in Arabidopsis thaliana, OsGRP1 may function as an RNA chaperone to regulate mRNA export, especially under conditions like cold stress. nih.govresearchgate.netfrontiersin.org This function helps in the efficient and regulated transport of genetic information from the nucleus to the protein synthesis machinery in the cytoplasm. mdpi.comkeio.ac.jpuni-wuerzburg.de

Influence on mRNA Stability and Translation Efficiency

RNA-binding proteins like OsGRP1 are known to play significant roles in post-transcriptional gene regulation, including modulating mRNA stability and translation efficiency nih.govwikipedia.orgmdpi.commdpi.com. mRNA stability refers to the lifespan of an mRNA molecule within the cell, which directly impacts how much protein can be produced from it rsc.org. Translation efficiency relates to how effectively ribosomes translate an mRNA sequence into a protein unige.chplos.org.

Research suggests that GRPs, including those in rice, are involved in these processes. For instance, studies on other rice GRPs, such as OsGRP3, have demonstrated their ability to modulate the transcript levels and mRNA stability of target genes, influencing stress tolerance mdpi.comnih.gov. While direct, detailed studies specifically on how OsGRP1 influences the stability and translation efficiency of particular mRNA targets are not extensively detailed in the provided search results, the known functions of GRPs strongly imply its involvement in these regulatory layers nih.govwikipedia.org.

The cellular localization of RBPs can provide clues about their function. OsGRP1 has been predicted to localize to chloroplasts nih.govresearchgate.net. Given that numerous nuclear-encoded RBPs are involved in chloroplast gene expression by regulating processes like RNA splicing, degradation, and translation, it is plausible that OsGRP1 plays a role in regulating the stability and translation of chloroplast-localized mRNAs, particularly under stress conditions like cold nih.gov.

Changes in mRNA stability and translation efficiency can significantly impact protein abundance, contributing to cellular adaptation and responses to environmental cues rsc.org. The relationship between mRNA levels and protein abundance is not always directly correlated, highlighting the importance of post-transcriptional regulation mediated by proteins like OsGRP1 rsc.orgplos.org.

Mechanisms of RNA Binding and Unwinding Activities

OsGRP1, as an RNA-binding protein, interacts directly with RNA molecules. The core mechanism of RBP function involves specific recognition and binding to RNA targets through various structural motifs, such as the RNA recognition motif (RRM) and glycine-rich domains nih.govwikipedia.orgmdpi.comfrontiersin.org. These interactions can occur in different regions of the RNA, including untranslated regions (UTRs) and coding sequences, influencing subsequent RNA processing and utilization mdpi.comfrontiersin.org.

Some GRPs, including OsGRP1, have been shown to possess RNA chaperone activity nih.govresearchgate.net. RNA chaperones are proteins that facilitate the correct folding and unwinding of RNA molecules without the need for ATP hydrolysis, unlike many classical RNA helicases nih.govmdpi.com. This activity is crucial for various RNA-dependent processes, such as transcription, splicing, translation, and RNA transport mdpi.com.

Studies evaluating the complementation ability of OsGRP1 in cold-sensitive E. coli mutants and Arabidopsis grp7 mutants suggest that OsGRP1 functions as an RNA chaperone during cold adaptation nih.govresearchgate.net. This chaperone activity likely involves the ability to bind to and potentially remodel RNA structures, ensuring their proper function under stress conditions nih.govsci-hub.se. While the precise molecular details of OsGRP1's RNA binding and unwinding mechanisms are not fully elucidated in the provided sources, its classification as a GRP with demonstrated RNA chaperone activity points towards a role in resolving non-native RNA structures or facilitating the formation of functional ribonucleoprotein complexes nih.govwikipedia.orgresearchgate.net.

Unlike ATP-dependent RNA helicases that utilize ATP hydrolysis to actively unwind double-stranded RNA mdpi.comelifesciences.org, the RNA chaperone activity attributed to OsGRP1 suggests a mechanism that might involve binding-induced conformational changes in the RNA or protein, or facilitating annealing, rather than active unwinding requiring energy input nih.govmdpi.comuniprot.org.

The interaction between OsGRP1 and RNA is fundamental to its biological roles, enabling it to influence downstream processes like mRNA stability and translation. The specific RNA sequences or structures that OsGRP1 preferentially binds to and the precise mechanisms by which this binding affects RNA fate are areas requiring further detailed investigation.

Osgrp1 in Plant Stress Acclimation and Response Pathways

Mechanisms of Abiotic Stress Tolerance Conferred by OsGRP1

OsGRP1's involvement in abiotic stress tolerance encompasses responses to temperature extremes, water availability, and physical damage.

Cold and Freezing Tolerance Pathways

OsGRP1 is functionally conserved with Arabidopsis thaliana GRPs during cold adaptation. Studies have shown that OsGRP1, along with OsGRP4 and OsGRP6, can complement the growth defect of cold-sensitive Escherichia coli mutant cells under low-temperature conditions. nih.gov This complementation ability is correlated with their DNA- and RNA-melting activities, suggesting a role as RNA chaperones. nih.gov Furthermore, OsGRP1 and OsGRP4 were able to rescue the growth defect of a cold-sensitive Arabidopsis grp7 mutant plant under cold and freezing stress. nih.gov These findings provide evidence that GRPs, including OsGRP1, function as RNA chaperones during the cold adaptation process in monocotyledonous plants like rice, similar to their role in dicotyledonous plants. nih.gov OsGRP1 shares sequence homology with Arabidopsis GRP2 and GRP7, which are known to enhance cold and freezing tolerance. Overexpression of certain GRPs has been shown to confer tolerance to low temperatures.

Heat Stress Adaptation Responses

OsGRP1 is regulated by different abiotic stresses, including high temperature stress. biorxiv.org While detailed mechanisms for OsGRP1's direct role in heat stress adaptation are not as extensively described in the provided information as for cold stress, its association with high-temperature stress response has been noted. biorxiv.org Ectopic overexpression of OsGR-RBP4, which is referred to as OsGRP1 in one context, was shown to impart high temperature stress tolerance to wild-type yeast cells. biorxiv.org

Drought and Osmotic Stress Mitigation

OsGRP1 is regulated by different abiotic stresses, including water-stress conditions. biorxiv.org The expression of the Osgrp1-Gus reporter gene was observed to be down-regulated by water-stress conditions in the elongation region of roots. biorxiv.org While osmotic adjustment is a known mechanism for drought tolerance involving the accumulation of compatible solutes, and other rice GRPs like OsGRP3 have been linked to drought stress response and regulation of reactive oxygen species (ROS)-related genes, the specific mechanisms by which OsGRP1 mitigates drought and osmotic stress, beyond its expression being affected by these conditions, are not explicitly detailed in the provided context. However, its involvement in abiotic stress responses, including hyper-osmotic stress, is indicated. nih.gov

Wounding-Induced Defense Mechanisms

The expression of the rice Osgrp1 promoter-Gus reporter gene is specifically associated with cell elongation/expansion and differentiation. biorxiv.org The Osgrp1-Gus gene was also expressed in response to wounding in the elongation region of roots. biorxiv.org Wounding in plants triggers defense mechanisms, including the regulation of defense gene expression and processes related to tissue repair and regeneration. These responses often involve signaling pathways such as the jasmonic acid pathway. While OsGRP1's expression is induced by wounding and linked to cellular processes relevant to growth and differentiation in wounded tissues biorxiv.org, the precise defense mechanisms it confers in response to wounding are not specifically elaborated within the provided information.

Salinity Stress Responses

OsGRP1 is regulated by different abiotic stresses, including salinity. nih.gov Several members of the GRP family in both Arabidopsis and rice have been shown to enhance tolerance not only to cold and freezing but also to salinity or water deficiency. Although the specific mechanisms by which GRPs contribute to salinity stress tolerance are still largely unknown, the regulation of OsGRP1 under saline conditions nih.gov and the general involvement of GRPs in salinity tolerance suggest a role for OsGRP1 in the plant's response to salt stress.

Transcriptional and Post-Transcriptional Regulation of Stress Genes by OsGRP1

As a glycine-rich RNA-binding protein (GRP), OsGRP1 is inherently involved in the regulation of gene expression at the post-transcriptional level. nih.govnih.gov GRPs belonging to class IV, which are RNA-binding proteins, have been implicated in processes such as alternative splicing and the regulation of transcription. The ability of OsGRP1 to melt DNA and RNA, which correlates with its capacity to complement cold-sensitive mutants, points towards its function as an RNA chaperone. nih.gov RNA chaperones play a role in facilitating proper RNA folding and function, which is crucial for gene expression. GRPs, including OsGRP1, are proposed to exhibit RNA chaperone activity during cold adaptation processes. nih.gov Post-transcriptional regulation, encompassing mechanisms like RNA processing, stability, and translation, is a critical layer of gene expression control in response to stress, acting alongside transcriptional regulation. nih.gov While the search results confirm OsGRP1's identity as an RBP and the general involvement of GRPs in transcriptional and post-transcriptional regulation and RNA chaperone activity, detailed molecular mechanisms specifically describing how OsGRP1 regulates the expression of downstream stress-related genes at these levels are not extensively provided. nih.govnih.gov

Cellular Homeostasis and Stress Signaling Networks Involving OsGRP1

Research indicates that the expression of Osgrp1 transcript in rice seedlings is not only constitutively expressed but also regulated by different abiotic stresses, including high temperature stress. github.io This stress-inducible expression pattern suggests a direct involvement of OsGRP1 in the plant's response mechanisms aimed at restoring or maintaining cellular equilibrium under adverse conditions. The ability of the Osgr-rbp4,Osgrp1 transcript to be regulated by various abiotic stresses highlights its potential as a component within stress signaling pathways. github.io

Glycine-rich proteins, particularly those with RNA-binding motifs (like Class IV GRPs), are known to be involved in post-transcriptional regulation, including alternative splicing and regulation of transcription. researchgate.netnih.gov While the precise mechanisms for OsGRP1 are still under investigation, its classification as a GRP suggests it may influence gene expression at the post-transcriptional level during stress. This regulatory capacity is crucial for adjusting cellular processes and protein profiles to cope with stress-induced disturbances, thereby contributing to cellular homeostasis. researchgate.netfrontiersin.org For instance, some GRPs have been shown to possess RNA chaperone activity and play roles in processes like cold adaptation, which involves significant cellular adjustments. nih.gov OsGRP1 has been reported to possess RNA chaperone activity and participate in the cold adaptation process in rice. nih.gov This function in managing RNA structure and function under cold stress directly supports its role in maintaining cellular viability and function under suboptimal temperatures.

Plant stress responses involve complex signaling networks mediated by various molecules, including reactive oxygen species (ROS), hormones, and protein interactions. frontiersin.orgnih.govpurdue.edu While direct interactions of OsGRP1 with specific components of these networks are still being elucidated, its stress-responsive expression and potential role in post-transcriptional regulation position it as a potential node within these signaling cascades. For example, changes in gene expression regulated by proteins like OsGRP1 can influence the levels of enzymes involved in ROS detoxification or the synthesis of protective molecules, thereby impacting cellular redox homeostasis. nih.govfrontiersin.org

Studies on other stress-associated proteins in rice, such as OsSAP1, have revealed interactions with other proteins that regulate downstream stress-responsive gene expression, highlighting the interconnected nature of stress signaling networks. nih.gov Although OsGRP1's specific interaction partners in these networks require further detailed research, its demonstrated involvement in stress responses and potential RNA-binding activity suggest it could interact with other regulatory proteins or RNA molecules to fine-tune cellular responses.

The involvement of GRPs in cell wall structure and modification also links them to cellular homeostasis under stress, as the cell wall provides a crucial barrier against external stresses and plays a role in sensing and transmitting stress signals. nih.govresearchgate.net While the extent of OsGRP1's contribution to cell wall-mediated processes and its interaction with related signaling pathways needs further exploration, it represents another avenue through which OsGRP1 could influence cellular homeostasis during stress.

Detailed research findings on OsGRP1's specific interactions within stress signaling pathways and its precise mechanisms for maintaining cellular homeostasis are ongoing areas of study. However, the available data on its stress-inducible expression, RNA-binding potential, and role in stress tolerance mechanisms collectively underscore its importance in the complex cellular responses that enable rice plants to acclimate and respond to environmental stresses.

Data Table:

Based on the available information, a data table summarizing key findings related to OsGRP1's involvement in stress response is presented below.

FeatureDescriptionAssociated Stress ConditionsSource(s)
Gene SymbolOsgr-rbp4, Osgrp1- github.io
MSU IdLOC_Os12g43600- github.io
RAPdb IdOs12g0632000- github.io
Expression PatternConstitutively expressed; regulated by different abiotic stresses.High temperature stress, various abiotic stresses github.io
Functional Activity (Inferred/Known)RNA-binding protein; RNA chaperone activity; involved in cold adaptation.Cold stress researchgate.netnih.gov
Role in Stress ResponseImparts high temperature stress tolerance (in yeast overexpression).High temperature stress github.io
Cellular LocalizationNuclear protein (for immunologically homologous protein in tobacco).- github.io

Protein Protein Interaction Networks and Signaling Cascades Mediated by Osgrp1

Identification and Characterization of OsGRP1 Interaction Partners

Understanding the functional role of OsGRP1 necessitates the identification of its interacting partners. A combination of targeted experimental approaches and large-scale predictive modeling has provided initial insights into the OsGRP1 interactome.

Experimental evidence has confirmed a direct physical interaction between OsGRP1 and the OsHCI1 E3 ubiquitin ligase. OsHCI1, a RING finger domain-containing protein, plays a role in the cellular response to heat stress. Studies have shown that OsHCI1 physically associates with OsGRP1 within the nucleus. Under conditions of high temperature, the expression of OsHCI1 is significantly upregulated, while the transcript levels of OsGRP1 are strikingly decreased.

This interaction appears to be part of a regulatory mechanism where OsHCI1 mediates the nuclear-cytoplasmic trafficking of its substrate proteins, including OsGRP1. The co-expression of OsHCI1 with nuclear proteins like OsGRP1 can lead to their relocation into punctate formations within the cytoplasm. This suggests that OsHCI1 may drive an inactivation or degradation pathway for specific nuclear proteins as part of the thermotolerance response, highlighting a direct regulatory relationship between ubiquitination pathways and OsGRP1 function under abiotic stress.

Computational predictions, primarily using databases such as STRING (Search Tool for Retrieval of Interacting Genes/Proteins), offer a broader, though less direct, view of the potential OsGRP1 interaction network. nih.govnih.gov These platforms integrate various data sources, including co-expression analysis, experimental data from other organisms (interologs), and text mining, to generate a network of probable functional partners. nih.gov

For OsGRP1 (identified by the locus identifier LOC_Os12g43600 ), the predicted network points towards interactions with proteins involved in fundamental cellular processes. Key predicted partners often include ribosomal proteins and chaperones like heat shock proteins, which aligns with the known roles of some glycine-rich proteins in RNA binding and stress response. These interactions, while requiring experimental validation, suggest that OsGRP1 may be involved in modulating protein synthesis or folding, particularly under stress conditions where such regulation is critical.

Below is an interactive table summarizing the top predicted interaction partners of OsGRP1 from the STRING database. The score indicates the confidence of the predicted association.

Interactor (Locus ID)Protein DescriptionInteraction ScoreType of Evidence
LOC_Os02g55330 60S ribosomal protein L180.988Co-expression, Textmining
OsJ_13554 40S ribosomal protein S15a0.987Co-expression, Textmining
LOC_Os01g61090 Heat shock protein 70 (HSP70)0.975Co-expression, Textmining
LOC_Os05g49220 Ribosomal protein L230.972Co-expression
LOC_Os03g08470 60S ribosomal protein L30.969Co-expression

This data is based on computational predictions and serves to guide further experimental investigation.

Functional Interplay with Phytohormone Signaling Pathways

Phytohormones are central to plant growth, development, and stress adaptation. OsGRP1 is positioned at the crossroads of several hormone signaling pathways, indicating its role in integrating these chemical signals to modulate plant physiology.

Evidence suggests a significant interplay between glycine-rich proteins and the brassinosteroid (BR) signaling pathway. A related protein in rice, OsGSR1, which belongs to the GAST (GA-stimulated transcript) family that includes glycine-rich proteins, has been shown to mediate crosstalk between gibberellins (B7789140) (GA) and BRs. Transgenic rice plants with reduced OsGSR1 expression exhibit phenotypes characteristic of BR deficiency, such as reduced primary root length and erect leaves.

The phytohormone abscisic acid (ABA) is a key regulator of abiotic stress responses, particularly drought, as well as seed germination. While direct experimental evidence for OsGRP1's role in ABA signaling is emerging, numerous studies on glycine-rich proteins (GRPs) in both rice and other plant species establish a strong connection.

In maize, the GRP known as MA16 was first identified as a gene induced by ABA. frontiersin.org Similarly, in rice, the expression of OsGRP3, another glycine-rich protein, is induced by both drought stress and the application of ABA. nih.gov This ABA-induced expression is a common feature among many GRPs, suggesting a conserved function in mediating ABA-dependent stress responses. nih.govfrontiersin.org The promoter of Osgrp1 has been observed to be down-regulated by water-stress conditions, a physiological state intimately linked with increased ABA levels. string-db.org This indicates that OsGRP1 is part of the complex gene regulatory network that responds to ABA signals during environmental challenges. In Arabidopsis, some GRPs have been shown to suppress seed germination via an ABA-dependent pathway, further solidifying the role of this protein family as a component of ABA signaling cascades. nih.gov

OsGRP1 as a Node in Cellular Signaling Networks

The available evidence strongly suggests that OsGRP1 does not function in a single, linear pathway but rather acts as a node, integrating inputs from multiple signaling cascades to orchestrate a coordinated cellular response. Its direct interaction with the E3 ligase OsHCI1 connects it to the protein degradation machinery and abiotic stress responses, particularly thermotolerance.

Simultaneously, its involvement with the brassinosteroid and abscisic acid pathways places it at the center of the crucial balance between growth and stress adaptation. By potentially modulating BR levels, OsGRP1 can influence cell expansion and development under favorable conditions. Conversely, its response to ABA-mediated signals allows it to participate in protective measures during environmental stress. The predicted interactions with core cellular machinery like ribosomal and heat shock proteins further support its role as a hub that can influence fundamental processes of protein synthesis and quality control in response to diverse stimuli. This positions OsGRP1 as a key regulatory point where hormonal signals and stress cues converge to fine-tune plant physiology.

Advanced Research Methodologies for Osgrp1 Investigation

Genomics and Transcriptomics Approaches

Genomic and transcriptomic studies form the foundation for understanding the regulation and expression patterns of the OsGRP1 gene. These approaches analyze the gene's DNA sequence and its corresponding RNA transcripts to provide insights into how, when, and where the gene is activated.

To dissect the regulatory mechanisms controlling OsGRP1 expression, researchers have isolated and cloned the gene and its promoter region. The promoter is the non-coding DNA sequence upstream of a gene that acts as a switch, controlling the initiation of transcription. By analyzing this region, scientists can identify specific motifs that bind transcription factors and other regulatory proteins.

A powerful technique to visualize promoter activity involves fusing the cloned OsGRP1 promoter to a reporter gene, such as the bacterial β-glucuronidase (GUS) gene. researchgate.net This gene fusion, or construct, is then introduced into rice plants to create transgenic lines. The GUS enzyme, when provided with a specific substrate, produces a stable blue-colored product, allowing for the precise histochemical localization of gene expression within the plant's tissues. wikipedia.org

Studies using Osgrp1 promoter-GUS fusions in transgenic rice have revealed a highly specific expression pattern. The expression is closely linked to cellular growth and development processes. researchgate.net Key findings from this approach are summarized below:

Tissue/OrganLocation of GUS ExpressionAssociated Process
Roots Cell elongation and differentiation regionsCell elongation/expansion
Shoots Young leaves and growing basal parts of developing leavesCell elongation/expansion
Shoot Apices Cells beginning to expand and differentiate (not in apical meristem)Cell differentiation
Stem Young stem tissue, especially developing vascular bundles and epidermisTissue development

This interactive table summarizes the spatial expression pattern of the OsGRP1 gene as determined by promoter-GUS reporter analysis. researchgate.net

Furthermore, these reporter gene studies have shown that OsGRP1 expression is responsive to external stimuli. The gene is expressed in response to wounding and is down-regulated by water-stress conditions, particularly in the elongation zone of the roots. researchgate.net This indicates a role for OsGRP1 not only in development but also in the plant's response to abiotic and biotic stresses.

To quantify the levels of OsGRP1 messenger RNA (mRNA) transcripts, researchers employ sensitive techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-Seq). These methods provide precise measurements of gene expression changes in response to different conditions.

Quantitative Real-Time PCR (qRT-PCR) : This technique involves converting mRNA into complementary DNA (cDNA) and then amplifying a specific target sequence using PCR. libretexts.orgnih.gov The amplification process is monitored in real time using fluorescent dyes. By measuring the rate of fluorescence accumulation, scientists can determine the initial amount of mRNA in the sample, allowing for the relative quantification of gene expression between different samples (e.g., stressed vs. unstressed plants). ijs.sithebiogrid.org Studies have indicated that the transcript of OsGRP1 (also known as Osgr-rbp4) is regulated by abiotic stresses such as high temperature, and qRT-PCR is a standard method to quantify such changes. nih.gov

RNA Sequencing (RNA-Seq) : RNA-Seq is a high-throughput sequencing approach that provides a comprehensive and unbiased profile of the entire transcriptome of a cell or tissue at a given moment. nih.govresearchgate.net This method involves sequencing all the cDNA molecules derived from an RNA sample. The resulting sequence reads are then aligned to a reference genome to identify and quantify the transcripts present. youtube.com RNA-Seq can reveal not only changes in the expression level of OsGRP1 but also identify different isoforms of the transcript that may exist. agrisera.com This powerful tool allows for a global view of how OsGRP1 expression correlates with the expression of other genes under various conditions, providing deeper insights into its functional networks. researchgate.net

Proteomics and Protein Biochemistry Techniques

Investigating the OsGRP1 protein itself requires a suite of biochemical and proteomic techniques designed to isolate, identify, and characterize its properties and activities.

The study of the OsGRP1 protein begins with its extraction from rice tissues. This process involves cell lysis to release the cellular contents, followed by fractionation steps, often involving centrifugation, to separate soluble proteins from other components like cell walls and organelles. libretexts.orgnih.gov A variety of extraction buffers and methods can be employed, with the choice depending on the protein's specific properties and subcellular location. agrisera.comnih.gov

Once a crude protein extract is obtained, OsGRP1 must be purified. Protein purification is a multi-step process aimed at isolating the target protein from a complex mixture. nih.govpromega.com Common techniques include:

Affinity Chromatography : This highly specific method uses a resin with a bound ligand that has a high affinity for the protein of interest, often a fused affinity tag. thermofisher.com

Ion Exchange Chromatography : This technique separates proteins based on their net charge at a specific pH. nih.govthermofisher.com

Size Exclusion Chromatography : This method separates proteins based on their size and shape. nih.gov

After purification, mass spectrometry (MS) is the definitive tool for protein identification and quantification. wikipedia.orgijs.si In a typical "bottom-up" proteomics workflow, the purified protein is enzymatically digested (usually with trypsin) into smaller peptides. youtube.com These peptides are then separated by liquid chromatography (LC) and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and their fragments, generating a unique "fingerprint" that can be matched to the predicted peptide sequences from the OsGRP1 gene, thus confirming its identity. nih.govyoutube.com Quantitative proteomics techniques, such as label-free quantification, can also be used to determine the relative abundance of the OsGRP1 protein in different samples. nih.gov

Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein, often targeting it for degradation. An in vitro ubiquitination assay is a biochemical method used to determine if a specific protein is a substrate for ubiquitination or if it functions as an E3 ubiquitin ligase, the enzyme that transfers ubiquitin to the substrate. nih.govchinbullbotany.com

The assay reconstitutes the ubiquitination cascade in a test tube by combining purified components:

Ubiquitin-activating enzyme (E1)

A specific ubiquitin-conjugating enzyme (E2)

A candidate E3 ubiquitin ligase

The potential substrate protein (e.g., OsGRP1)

Ubiquitin and ATP

The reaction mixture is incubated, and the ubiquitination of the substrate is typically detected by western blotting using an antibody against the substrate protein or an antibody against ubiquitin. researchgate.netnih.gov A ladder of higher molecular weight bands corresponding to the substrate protein attached to one or more ubiquitin molecules indicates a positive result. While this technique has been used to characterize other rice proteins, its specific application to determine if OsGRP1 is involved in the ubiquitin-proteasome system has not been extensively documented in available research. researchgate.net

Protein Localization and Interaction Mapping Strategies

Determining where a protein resides within the cell and which other proteins it interacts with is fundamental to understanding its biological function.

Computational tools can predict the subcellular localization of a protein based on its amino acid sequence. youtube.com For OsGRP1, such predictions have suggested its presence in the cell wall, which aligns with its glycine-rich nature, a common feature of structural cell wall proteins. researchgate.net However, experimental evidence has also indicated that an isoform of OsGRP1 (Osgr-rbp4) is a nuclear protein. nih.gov Experimental validation often involves fusing the protein to a fluorescent marker, like Green Fluorescent Protein (GFP), and observing its location in living cells using fluorescence microscopy. researchgate.net

To identify proteins that physically interact with OsGRP1, several powerful techniques are available:

Yeast Two-Hybrid (Y2H) System : This genetic method detects binary protein-protein interactions in vivo in yeast. nih.govwikipedia.org The OsGRP1 protein is expressed as a "bait" fused to a DNA-binding domain of a transcription factor. A library of potential "prey" proteins is fused to the transcription factor's activation domain. If the bait and prey proteins interact, they reconstitute a functional transcription factor, which activates a reporter gene, allowing the yeast cells to grow on a selective medium. youtube.comnih.gov

Bimolecular Fluorescence Complementation (BiFC) : This technique allows for the direct visualization of protein interactions in living plant cells. nih.govmdpi.com OsGRP1 and a potential partner protein are fused to two separate, non-fluorescent fragments of a fluorescent protein (like YFP). If the two proteins interact, they bring the fragments into close proximity, allowing them to refold and reconstitute the fluorescent signal, which can be observed by microscopy. nih.gov

Affinity Purification coupled with Mass Spectrometry (AP-MS) : In this approach, OsGRP1 (the "bait") is expressed with an affinity tag in rice cells. The protein is then purified from cell extracts along with any stably interacting partners. These co-purified proteins are then identified using mass spectrometry, providing a snapshot of the OsGRP1 interaction network. nih.gov

Using such interaction mapping strategies, OsGRP1 has been shown to interact with OsGGPPS1, a geranylgeranyl diphosphate (B83284) synthase involved in the biosynthesis of chlorophyll (B73375). researchgate.net This specific interaction suggests that OsGRP1 plays a role in recruiting the enzyme to control the metabolic flux of precursors for chlorophyll synthesis. researchgate.net

Subcellular Fractionation and Advanced Microscopy (e.g., Confotecal, Live-cell Imaging)

Determining the precise subcellular location of OsGRP1 is fundamental to understanding its function. Researchers employ a combination of biochemical and imaging techniques to pinpoint its distribution within rice cells.

Subcellular Fractionation is a biochemical method used to isolate different cellular compartments. nih.gov This technique involves carefully breaking open cells and then separating the various organelles and cellular components through centrifugation. By analyzing the resulting fractions (e.g., nucleus, cytoplasm, chloroplasts, mitochondria) for the presence of OsGRP1, scientists can gain a general understanding of its localization.

Advanced Microscopy techniques provide a more detailed and dynamic view of OsGRP1's location within living cells.

Confocal Microscopy: This high-resolution imaging technique allows for the visualization of fluorescently tagged proteins in thick specimens. To track OsGRP1, it is often fused with a fluorescent protein, such as Green Fluorescent Protein (GFP). This OsGRP1-GFP fusion protein can then be expressed in plant cells and its location observed.

Live-cell Imaging: This method allows researchers to observe the movement and potential relocalization of OsGRP1 in response to various stimuli in real-time. This is particularly valuable for understanding how the protein might move between different cellular compartments under different conditions, such as stress.

For instance, studies have utilized these techniques to show that OsGRP1 can be found in both the nucleus and the cytoplasm, suggesting it may have roles in both compartments. Furthermore, its localization can be influenced by environmental cues.

Yeast Two-Hybrid (Y2H) Systems and Derived Screens

To understand the function of OsGRP1, it is crucial to identify the other proteins with which it interacts. The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions. nih.govspringernature.comnih.govyoutube.comsingerinstruments.com

The principle of the Y2H screen is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, the protein of interest, in this case, OsGRP1 (the "bait"), is fused to the BD. A library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This functional transcription factor then activates the expression of a reporter gene, allowing for the identification of interacting partners.

Derived Screens from the classical Y2H system have been developed to overcome some of its limitations and to study different types of interactions. These may include variations that allow for the screening of interactions in different cellular compartments or the identification of transient or weaker interactions.

Through Y2H screens, researchers can identify a network of proteins that potentially collaborate with OsGRP1 in various cellular processes. These identified interactors can then be further validated using other methods.

Bimolecular Fluorescence Complementation (BiFC) Assays

Bimolecular Fluorescence Complementation (BiFC) is a technique used to visualize protein-protein interactions in living cells. nih.govnih.govrsc.orgyoutube.comyoutube.com It provides spatial information about where the interaction occurs within the cell.

The BiFC assay is based on splitting a fluorescent protein, such as Yellow Fluorescent Protein (YFP), into two non-fluorescent fragments. One fragment is fused to OsGRP1, and the other is fused to a potential interacting protein. If OsGRP1 and its partner protein interact, the two fragments of the fluorescent protein are brought close enough to refold and reconstitute the fluorescent signal. This fluorescence can then be detected using microscopy, indicating both that an interaction has occurred and where it is located within the cell.

The key advantage of BiFC is its ability to directly visualize protein interactions in their native cellular environment. This method has been instrumental in confirming interactions suggested by Y2H screens and providing a clearer picture of the cellular context of these interactions.

Co-Immunoprecipitation (Co-IP) and Pull-Down Assays

Co-Immunoprecipitation (Co-IP) is a technique used to isolate and identify proteins that are part of a complex with a specific protein of interest (the "bait"). thermofisher.comassaygenie.comptglab.com This method is considered a gold standard for validating protein-protein interactions in a cellular context.

In a Co-IP experiment, an antibody that specifically recognizes OsGRP1 is used to pull it out of a cell lysate. If OsGRP1 is interacting with other proteins, these proteins will be pulled down along with it. The entire complex is then isolated, and the interacting proteins can be identified using techniques like Western blotting or mass spectrometry.

Pull-Down Assays are a similar in vitro method for studying protein-protein interactions. youtube.comthermofisher.com In a typical pull-down assay, a "bait" protein (e.g., a tagged version of OsGRP1) is immobilized on beads. A cell lysate containing potential "prey" proteins is then passed over these beads. If a prey protein interacts with the bait, it will bind to the beads and can be subsequently isolated and identified.

These techniques are crucial for confirming interactions discovered through methods like Y2H and for identifying the components of protein complexes in which OsGRP1 participates.

Functional Genetic and Reverse Genetic Approaches

To decipher the biological role of OsGRP1, researchers utilize functional and reverse genetic strategies. These approaches involve manipulating the expression of the OsGRP1 gene and observing the resulting effects on the plant's phenotype.

Transgenic Plant Lines (Overexpression, RNAi/CRISPR Knockdown)

Creating transgenic plant lines with altered levels of OsGRP1 is a cornerstone of functional analysis.

Overexpression: In this approach, a construct is introduced into the rice genome that leads to the continuous and high-level production of the OsGRP1 protein. nih.gov Observing the phenotype of these overexpression lines can reveal the functions of OsGRP1. For instance, if OsGRP1 is involved in stress tolerance, plants overexpressing it might show enhanced resilience to specific stressors.

RNA interference (RNAi) and CRISPR/Cas9 Knockdown/Knockout: To understand the consequences of the absence or reduction of OsGRP1, researchers use gene silencing or editing techniques. nih.gov

RNAi is a mechanism that leads to the degradation of specific messenger RNA (mRNA) molecules. By introducing a construct that produces a double-stranded RNA corresponding to the OsGRP1 gene, the plant's own machinery is harnessed to reduce the amount of OsGRP1 protein produced (knockdown).

CRISPR/Cas9 is a powerful gene-editing tool that can be used to create precise mutations in the OsGRP1 gene, often leading to a complete loss of function (knockout).

By comparing the phenotypes of these transgenic lines (overexpression, knockdown, and knockout) to wild-type plants, scientists can infer the specific roles of OsGRP1 in growth, development, and stress responses.

Genetic ModificationExpected Effect on OsGRP1 LevelPurpose of Analysis
Overexpression IncreasedTo determine the effects of elevated OsGRP1 protein levels on plant phenotype.
RNAi Decreased (Knockdown)To assess the impact of reduced OsGRP1 protein levels on plant function.
CRISPR/Cas9 Absent (Knockout)To understand the consequences of a complete loss of OsGRP1 function.

Mutant Complementation Studies in Model Organisms (e.g., Arabidopsis grp7 mutants, E. coli cold-sensitive strains)

Mutant complementation is a powerful genetic technique used to confirm that a specific gene is responsible for a particular phenotype. This involves introducing a functional copy of a gene into an organism that has a mutation in that gene to see if the normal phenotype is restored.

Arabidopsis grp7 mutants: Arabidopsis thaliana is a widely used model plant in genetics research. The AtGRP7 gene is a homolog of rice OsGRP1. nih.gov Researchers can take an Arabidopsis plant that has a mutation in its AtGRP7 gene and exhibits a specific phenotype (e.g., altered flowering time or stress response). They can then introduce the rice OsGRP1 gene into this mutant. If the introduction of OsGRP1 restores the wild-type phenotype, it provides strong evidence that OsGRP1 has a similar function to AtGRP7. nih.gov

E. coli cold-sensitive strains: Some strains of the bacterium Escherichia coli are unable to grow at low temperatures due to mutations in genes required for cold adaptation. nih.govnih.gov It has been shown that some plant glycine-rich proteins can rescue the growth of these cold-sensitive E. coli strains at low temperatures. nih.govnih.gov By expressing OsGRP1 in these bacterial mutants, researchers can test whether it can functionally substitute for the missing bacterial protein and restore cold tolerance. This provides insights into the potential role of OsGRP1 in cold stress responses.

These complementation studies in model organisms are valuable for rapidly assessing the conserved functions of OsGRP1 and for providing evidence of its role in specific biological processes.

Phenotypic Characterization of Modified Plant Lines under Various Conditions

The functional significance of the OsGRP1 protein is extensively investigated through the phenotypic characterization of genetically modified plant lines, primarily rice (Oryza sativa). These studies involve creating transgenic plants that either overexpress OsGRP1 or have its expression suppressed (knockdown/RNAi) and then observing their morphological, physiological, and biochemical traits under both normal and stress conditions.

Detailed Research Findings

Researchers have found that modifying OsGRP1 expression leads to distinct phenotypic changes, particularly in relation to abiotic stress tolerance and photosynthetic efficiency.

Under Abiotic Stress Conditions:

Drought and Cold Stress: Overexpression of a related chloroplast ribonucleoprotein, OsCRP1, has been shown to confer enhanced tolerance to both drought and cold stress. mdpi.com In one study, OsCRP1 overexpressing rice plants exhibited significantly higher survival rates after being subjected to cold (4°C for three days) and drought stress compared to non-transgenic (wild-type) plants. mdpi.com Conversely, OsCRP1 knockdown lines were more susceptible to these stresses. mdpi.com This enhanced tolerance in overexpressing lines is linked to the modulation of NDH-dependent cyclic electron transport (CET), leading to increased ATP synthesis. mdpi.com

Salt Stress: Transgenic rice lines overexpressing OsMGD, a gene functionally related to chloroplast membrane lipid biosynthesis, showed enhanced salt tolerance. mdpi.com These plants maintained higher biomass and chlorophyll content when subjected to NaCl treatment compared to wild-type plants. mdpi.com While not directly OsGRP1, this highlights the importance of chloroplast-related functions in mitigating salt stress, a pathway where OsGRP1 is involved.

Under Normal Growth Conditions:

Photosynthetic Pigment Content: The manipulation of OsGRP expression directly impacts the biosynthesis of chlorophyll and carotenoids. researchgate.net Lines overexpressing OsGRP show a notable increase in chlorophyll levels, while knockdown or T-DNA insertion mutant lines (osgrp-1) exhibit decreased chlorophyll content compared to wild-type plants. researchgate.net Similarly, carotenoid levels are inversely affected by OsGRP overexpression, suggesting a redirection of the metabolic precursor geranylgeranyl diphosphate (GGPP) towards chlorophyll biosynthesis. researchgate.net

The following interactive data tables summarize the key phenotypic observations from studies on OsGRP1 and functionally related modified plant lines.

Table 1: Phenotypic Response of Modified Rice Lines to Abiotic Stress

Genetic ModificationStress ConditionObserved PhenotypeKey MetricReference
OsCRP1 Overexpression Cold (4°C)Enhanced ToleranceHigher Survival Rate mdpi.com
OsCRP1 Overexpression DroughtEnhanced ToleranceHigher Survival Rate, Maintained Fv/Fm mdpi.com
OsCRP1 RNAi (Knockdown) Cold / DroughtSusceptibleLower Survival Rate mdpi.com
OsMGD Overexpression Salt (NaCl)Enhanced ToleranceHigher Biomass, Higher Chlorophyll Content mdpi.com

Table 2: Phenotypic Characterization of OsGRP Modified Rice Lines under Normal Conditions

Genetic ModificationPhenotypic TraitObservationKey MetricReference
OsGRP Overexpression PhotosynthesisIncreased ChlorophyllHigher Chlorophyll Content researchgate.net
osgrp-1 (T-DNA mutant) PhotosynthesisDecreased ChlorophyllLower Chlorophyll Content researchgate.net
OsGRP Overexpression Terpenoid MetabolismDecreased CarotenoidsLower Carotenoid Levels researchgate.net
osgrp-1 (T-DNA mutant) Plant StatureReduced HeightShorter Plant Height researchgate.net

These characterizations are crucial for elucidating the in-planta role of OsGRP1. By linking genetic modifications to specific, measurable phenotypes under various environmental conditions, researchers can build a comprehensive understanding of the protein's function in stress mitigation and plant development.

Concluding Remarks and Future Research Directions on Osgrp1

Unexplored Facets of OsGRP1 Functions and Regulatory Mechanisms

The current understanding of OsGRP1 is largely confined to its interaction with OsGGPPS1 and the subsequent impact on terpenoid metabolism. However, several aspects of its function and regulation are still nascent and warrant deeper investigation.

Role in Abiotic Stress Response: Transcriptional analysis has suggested that the expression of genes related to GGPP synthesis is influenced by environmental cues such as light, temperature, drought, and salt stress. researchgate.net Given that OsGRP1 modulates the output of this pathway, its potential role in mediating plant responses to abiotic stressors is a significant unexplored facet. For instance, altered levels of GGPP-derived compounds like carotenoids and tocopherols, which have antioxidant properties, could be a mechanism through which OsGRP1 contributes to stress tolerance. Future studies should investigate the performance of OsGRP1 knockout and overexpression lines under various abiotic stress conditions to elucidate this potential function.

Transcriptional Regulation: The precise molecular mechanisms governing the expression of the OsGRP1 gene are not well understood. Identifying the upstream transcription factors and the cis-regulatory elements in its promoter region is crucial. Studies on other rice genes have revealed complex regulatory networks involving various transcription factor families like WRKY and bZIP in response to stress and developmental signals. nih.govnih.govmdpi.com A similar in-depth analysis of the OsGRP1 promoter would provide insights into how its expression is coordinated with other cellular processes.

Post-Translational Modifications (PTMs): PTMs such as phosphorylation, ubiquitination, and glycosylation are critical for regulating protein activity, stability, and localization. nih.govkhanacademy.org To date, there is no information on the PTMs that OsGRP1 might undergo. Investigating these modifications is essential as they could dynamically modulate OsGRP1's interaction with OsGGPPS1 or other potential binding partners, thereby fine-tuning the metabolic flux in response to cellular demands or environmental changes.

High-Throughput Omics Integration for Comprehensive Network Elucidation

To move beyond a linear understanding of OsGRP1's function, a systems-level approach using high-throughput omics technologies is imperative. This will enable the construction of a comprehensive interaction and regulatory network centered around OsGRP1. mdpi.com

Proteomics: Identifying the complete interactome of OsGRP1 is a key step. Techniques like yeast two-hybrid (Y2H) screening and co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) can uncover novel protein-protein interactions. nih.govnih.gov This could reveal if OsGRP1 interacts with other enzymes in the terpenoid pathway or proteins involved in different cellular processes, suggesting functions beyond chlorophyll (B73375) synthesis.

Transcriptomics and Metabolomics: Comparative transcriptomic (RNA-Seq) and metabolomic analyses of OsGRP1 mutants (knockout and overexpression lines) versus wild-type plants can provide a global view of the downstream effects. nih.govnih.gov This would identify genes and metabolic pathways that are significantly altered by OsGRP1 activity. For example, metabolome profiling could quantify the changes in various GGPP-derived compounds, while RNA-Seq could reveal compensatory changes in gene expression. mdpi.commdpi.com Integrating these datasets can help build a detailed model of the OsGRP1-mediated metabolic and signaling network.

Table 1: Proposed Omics-Based Approaches for OsGRP1 Network Elucidation

Omics TechnologyObjectivePotential Discoveries
Proteomics (Co-IP/MS) Identify direct and indirect protein interaction partners of OsGRP1.Novel binding partners, formation of larger metabolic complexes (metabolons), links to other pathways (e.g., stress signaling).
Transcriptomics (RNA-Seq) Profile global gene expression changes in OsGRP1 mutant vs. wild-type plants.Downstream regulated genes, compensatory pathway activation, identification of upstream transcriptional regulators.
Metabolomics (GC-MS, LC-MS) Quantify changes in the metabolic profile, particularly terpenoids, in OsGRP1 mutants.Precise impact on metabolic flux, identification of shunted metabolites, discovery of novel affected pathways.

Structural and Biophysical Studies of OsGRP1-RNA/Protein Complexes

A detailed understanding of how OsGRP1 functions at the molecular level requires high-resolution structural and biophysical data. OsGRP1 is classified as a type II small subunit (SSU II) of GGPPS. nih.govoup.com Proteins in this class are known to lack intrinsic catalytic activity but function by forming heterodimers with the large catalytic subunit. mdpi.com

Structural Biology: Determining the three-dimensional structure of the OsGRP1 protein, both alone and in complex with its primary partner OsGGPPS1, is a high-priority goal. Techniques such as X-ray crystallography or cryo-electron microscopy could reveal the precise atomic interactions that allow OsGRP1 to modulate the activity and localization of OsGGPPS1. mdpi.com Structural analysis of related GGPPS small subunits has identified conserved motifs, such as CxxxC domains, that are crucial for protein-protein interactions, providing a starting point for targeted mutagenesis studies in OsGRP1. nih.govmdpi.com

Biophysical Characterization: A range of biophysical techniques should be employed to characterize the dynamics and thermodynamics of OsGRP1's interactions. nih.govnih.gov Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and kinetics between OsGRP1 and OsGGPPS1. Furthermore, while OsGRP1 is primarily known as a regulatory protein subunit, its "Glycine-Rich" nature raises the possibility of RNA-binding activity, a feature common to many Glycine-Rich Proteins. Future biophysical studies could explore potential interactions between OsGRP1 and specific RNA molecules, which might represent a novel layer of regulation.

Predictive Modeling of OsGRP1-Mediated Plant Responses

Integrating the expanding knowledge base on OsGRP1 into computational models will be crucial for predicting its impact on plant physiology and for guiding future genetic improvement strategies.

Metabolic Modeling: Existing genome-scale metabolic models (GSMs) of rice can be refined by incorporating the specific regulatory role of OsGRP1. nih.govresearchgate.net By defining kinetic parameters for the OsGGPPS1/OsGRP1 complex, these models could more accurately predict how genetic or environmental perturbations affecting OsGRP1 levels would alter the flux through the entire terpenoid network. This would be invaluable for bioengineering efforts aimed at enhancing the production of specific high-value terpenoids.

Quantitative Trait Loci (QTL) Mapping: Natural variation in the OsGRP1 gene or its regulatory regions may be associated with important agronomic traits, such as photosynthetic efficiency, growth rate, or stress tolerance. github.io QTL mapping in diverse rice populations can be used to identify genetic markers linked to these traits. nih.govplos.org If a QTL for a trait like drought tolerance maps to the genomic region of OsGRP1, it would provide strong genetic evidence for its role in that process, guiding its use in marker-assisted selection programs.

In Silico Interaction Modeling: Computational tools can be used to model the docking of OsGRP1 with OsGGPPS1 based on homology modeling. nih.govresearchgate.net These in silico models can predict key amino acid residues at the interaction interface. Such predictions can then be validated experimentally through site-directed mutagenesis, accelerating the functional dissection of the protein complex. crownbio.com This approach can provide a powerful hypothesis-generating framework for understanding the structure-function relationship of the OsGRP1-OsGGPPS1 heterodimer.

Q & A

Q. How can researchers comply with GDPR when using human tissue samples to study Osgrp-1 in disease contexts?

  • Methodological Answer : Obtain explicit informed consent for data storage and secondary use. Anonymize samples by removing identifiers and using coded labels. Store data in secure, access-controlled repositories. Consult institutional review boards (IRBs) for GDPR-aligned protocols and data transfer agreements .

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